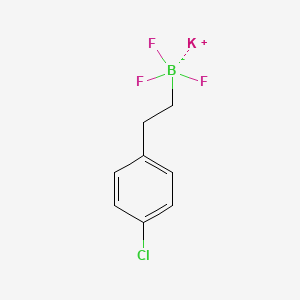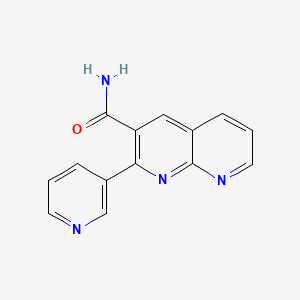
5-Hydroxy-4-(p-tolyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-羟基-4-(对甲苯基)异喹啉-1(2H)-酮是一种属于异喹啉酮家族的化学化合物。异喹啉酮以其多样的生物活性及其潜在的治疗应用而闻名。该化合物在异喹啉酮核心结构的 5 位有一个羟基,在 4 位有一个对甲苯基。
准备方法
合成路线及反应条件
5-羟基-4-(对甲苯基)异喹啉-1(2H)-酮的合成通常涉及以下步骤:
起始原料: 合成从商业上可获得的起始原料开始,例如对甲苯胺和 2-硝基苯甲醛。
缩合反应:
对甲苯胺在合适的催化剂存在下与 2-硝基苯甲醛发生缩合反应,形成中间体席夫碱。环化反应: 席夫碱在酸性或碱性条件下发生环化反应,形成异喹啉酮核心结构。
工业生产方法
5-羟基-4-(对甲苯基)异喹啉-1(2H)-酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,使用连续流动反应器以及结晶或色谱等纯化技术,以获得所需的高纯度产品。
化学反应分析
反应类型
5-羟基-4-(对甲苯基)异喹啉-1(2H)-酮可以发生各种化学反应,包括:
氧化: 羟基可以使用高锰酸钾或三氧化铬等氧化剂氧化成羰基。
还原: 起始原料中的硝基可以使用硼氢化钠或在催化剂存在下使用氢气等还原剂还原成胺。
取代: 对甲苯基可以发生亲电取代反应,例如硝化或卤化,以引入额外的官能团。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬或过氧化氢。
还原: 硼氢化钠、钯催化剂存在下的氢气。
取代: 硝化用硝酸,卤化用卤素(氯、溴)。
主要产物
氧化: 形成羰基衍生物。
还原: 将硝基转化为胺。
取代: 在对甲苯基环上引入硝基或卤素基团。
科学研究应用
5-羟基-4-(对甲苯基)异喹啉-1(2H)-酮在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子的构件,以及用作配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌、抗炎和抗癌活性。
医学: 研究其在治疗各种疾病(包括癌症和传染病)中的潜在治疗应用。
工业: 用于开发新材料,以及用作药物和农药合成的中间体。
作用机制
5-羟基-4-(对甲苯基)异喹啉-1(2H)-酮的作用机制涉及其与特定分子靶点和途径的相互作用。羟基可以与生物分子形成氢键,而异喹啉酮核心可以与酶和受体相互作用。这些相互作用可以调节各种生物过程,导致观察到的化合物效应。
相似化合物的比较
类似化合物
4-(对甲苯基)异喹啉-1(2H)-酮: 在 5 位缺少羟基。
5-羟基异喹啉-1(2H)-酮: 在 4 位缺少对甲苯基。
4-苯基异喹啉-1(2H)-酮: 在 4 位有一个苯基而不是对甲苯基。
独特性
5-羟基-4-(对甲苯基)异喹啉-1(2H)-酮的独特性在于其同时存在 5 位的羟基和 4 位的对甲苯基。这种官能团的组合赋予了独特的化学和生物性质,使其成为多种应用中的宝贵化合物。
属性
CAS 编号 |
656234-20-7 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
5-hydroxy-4-(4-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-10-5-7-11(8-6-10)13-9-17-16(19)12-3-2-4-14(18)15(12)13/h2-9,18H,1H3,(H,17,19) |
InChI 键 |
QBFDFSFLZZMDSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)

![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)





![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)



![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
